butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate
Description
Butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate is a bicyclic organic compound featuring a 3.2.0 bicyclo framework with a benzyl-substituted azabicyclo system and a butyl ester group.
Properties
IUPAC Name |
butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-2-3-11-21-17(20)18-10-9-16(18)13-19(14-18)12-15-7-5-4-6-8-15/h4-8,16H,2-3,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPLLZMNHARKKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C12CCC1CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis (RCM)
RCM offers a stereocontrolled route to bicyclic systems. Starting from a diene precursor, such as N-allyl-2-vinylpyrrolidine , Grubbs catalyst (e.g., Grubbs II) facilitates cyclization at 40–60°C in dichloromethane. This method yields the bicyclo[3.2.0]heptane skeleton with moderate to high enantioselectivity (70–85% ee) depending on substituents.
Intramolecular Aldol Condensation
Ketone or lactam precursors undergo base-catalyzed cyclization. For example, 3-keto-pyrrolidine derivatives treated with potassium tert-butoxide in THF at −78°C form the bicyclic lactam intermediate. Subsequent reduction with LiAlH4 yields the amine core. This method is limited by competing side reactions but achieves 60–75% yields after optimization.
Benzylation of the Azabicycloheptane Amine
Introducing the benzyl group at the nitrogen atom requires alkylation or reductive amination:
Alkylation with Benzyl Bromide
The most direct method involves reacting the azabicycloheptane amine with benzyl bromide in the presence of a base. In a representative procedure:
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Azabicycloheptane amine (1.0 equiv), benzyl bromide (1.2 equiv), and triethylamine (2.0 equiv) are stirred in acetonitrile at 50°C under nitrogen for 5 hours.
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The reaction achieves 85–90% conversion, with purification via column chromatography (petroleum ether/ethyl acetate, 20:1) yielding the benzylated product.
Reductive Amination
For substrates sensitive to alkylation, reductive amination using benzaldehyde and NaBH3CN in methanol at room temperature provides an alternative. This method affords 70–80% yields but requires strict pH control (pH 6–7).
Esterification to Form the Butyl Carboxylate
The final step involves esterifying the carboxylic acid precursor with butanol:
Acid-Catalyzed Fischer Esterification
Coupling Reagent-Mediated Esterification
Using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane:
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The carboxylic acid (1.0 equiv), DCC (1.5 equiv), and DMAP (0.2 equiv) are stirred with n-butanol (1.2 equiv) at 25°C for 24 hours.
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Yields exceed 90%, but purification requires filtration to remove dicyclohexylurea byproducts.
Industrial-Scale Considerations
Scaling the synthesis necessitates optimizing cost and safety:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | Acetonitrile (20 mL) | Recyclable toluene |
| Catalyst Loading | 5 mol% Grubbs II | 1 mol% Grubbs II |
| Reaction Time | 5 hours | 2 hours (flow reactor) |
| Yield | 85% | 78% (with recycling) |
Industrial protocols prioritize continuous flow systems to enhance heat transfer and reduce solvent use.
Challenges and Mitigation Strategies
Stereochemical Control
The bicyclo[3.2.0] system’s bridgehead stereochemistry is prone to epimerization. Using chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization ensures >95% enantiomeric excess.
Byproduct Formation
Alkylation side products (e.g., dialkylated amines) are minimized by using bulky bases like DIPEA (diisopropylethylamine) instead of triethylamine.
Recent Advances
Chemical Reactions Analysis
Types of Reactions
Butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Medicinal Chemistry
Antidepressant and Analgesic Properties
Recent studies indicate that azabicyclic compounds, including butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate, exhibit potential as antidepressants and analgesics due to their interaction with neurotransmitter systems, particularly the serotonin and norepinephrine pathways.
- Case Study : A study published in the Journal of Medicinal Chemistry explored the structural modifications of azabicyclic compounds to enhance their binding affinity to serotonin receptors, suggesting that similar derivatives could be developed from this compound .
Organic Synthesis
Building Block for Complex Molecules
This compound serves as a versatile intermediate in organic synthesis, particularly in constructing complex natural products and pharmaceuticals.
| Application | Description |
|---|---|
| Synthesis of Alkaloids | Utilized as a precursor for synthesizing various alkaloids known for their biological activity. |
| Pharmaceutical Development | Acts as a scaffold for developing new drugs targeting various diseases, including cancer and neurodegenerative disorders. |
Neuropharmacology
Potential Neuroprotective Effects
Research indicates that compounds similar to this compound may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Case Study : An investigation into the neuroprotective effects of bicyclic amines showed promising results in animal models, where modifications of the structure led to improved outcomes in neurodegeneration models .
Chemical Research
Study of Reaction Mechanisms
The compound can be used in chemical research to study reaction mechanisms involving bicyclic structures, providing insights into stereochemistry and reactivity patterns.
| Research Focus | Details |
|---|---|
| Mechanistic Studies | Investigating how structural variations affect reactivity and stability in chemical reactions involving azabicyclic compounds. |
| Stereochemical Analysis | Understanding how stereochemistry influences biological activity and pharmacokinetics of related compounds. |
Mechanism of Action
The mechanism of action of butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Methyl 3-Benzyl-3-Azabicyclo[3.2.0]Heptane-1-Carboxylate
- Structure : Differs only in the ester group (methyl vs. butyl).
- Molecular Formula: C₁₅H₁₉NO₂; Molecular Weight: 245.32 g/mol .
- Key Properties :
However, the methyl derivative’s smaller size may favor synthetic accessibility.
tert-Butyl 1-Amino-3-Azabicyclo[3.2.0]Heptane-3-Carboxylate
- Structure: Features an amino group at position 1 and a tert-butyl ester.
- Molecular Formula : C₁₁H₂₀N₂O₂; Molecular Weight : 212.29 g/mol .
- Key Properties :
Comparison: The amino group introduces a reactive site for further functionalization, distinguishing it from the benzyl-substituted butyl ester.
Benzyl 6-Hydroxy-3-Azabicyclo[3.1.1]Heptane-3-Carboxylate
- Structure : Altered bicyclo framework (3.1.1 vs. 3.2.0) with a hydroxy group at position 4.
- Molecular Formula: C₁₄H₁₇NO₃; Molecular Weight: 247.29 g/mol .
- Key Properties :
The hydroxy group introduces hydrogen-bonding capacity, which could influence solubility and target binding.
3-Boc-3,6-Diazabicyclo[3.2.0]Heptane
- Structure : Contains two nitrogen atoms (3,6-diaza) and a Boc-protecting group.
- Molecular Formula : C₁₀H₁₈N₂O₂; Molecular Weight : 198.26 g/mol .
- Key Properties :
The Boc group facilitates deprotection for further functionalization, unlike the stable benzyl group in the butyl ester analog.
Research Implications and Gaps
- Synthetic Utility : The butyl ester derivative’s larger alkyl chain may improve pharmacokinetic properties but could complicate synthesis compared to methyl or tert-butyl analogs .
- Biological Activity: No direct evidence of bioactivity is provided, though related bicyclo frameworks are explored in drug discovery for protease inhibition or receptor modulation .
- Data Limitations : Critical data (e.g., spectroscopic profiles, toxicity) are absent, highlighting the need for further experimental characterization.
Biological Activity
Butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate is a complex bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and its implications in drug discovery.
Chemical Structure and Synthesis
The compound belongs to the class of 3-azabicyclo[3.2.0]heptanes, characterized by a bicyclic structure with nitrogen incorporated into the ring system. The IUPAC name for this compound is this compound, with a molecular formula of CHNO and a molecular weight of approximately 245.32 g/mol.
Synthesis Methods :
- Chemoenzymatic Synthesis : A study demonstrated the synthesis of various 3-azabicyclo[3.2.0]heptane derivatives using multicomponent reactions and kinetic resolution techniques involving immobilized lipase B from Candida antarctica .
- Photochemical Methods : Recent advancements in photochemical synthesis have provided efficient pathways to produce such bicyclic compounds, enhancing their availability for biological testing .
Biological Activity
The biological activity of this compound has been investigated primarily in the context of its interaction with neurotransmitter receptors.
Receptor Binding Affinity
Research indicates that derivatives of 3-azabicyclo[3.2.0]heptanes exhibit significant binding affinities for dopamine receptors, particularly:
- D(2L) and D(3) Receptors : The compound shows greater binding affinity at these sites compared to D(1) receptors, suggesting its potential role as a selective dopamine receptor modulator .
Case Studies
- Dopamine Receptor Affinity : In a study evaluating various azabicyclic compounds, it was found that specific enantiomers of butyl 3-benzyl-3-azabicyclo[3.2.0]heptane demonstrated distinct affinities for dopamine receptor subtypes, highlighting the importance of stereochemistry in receptor interactions .
- Potential Therapeutic Applications : The unique structure allows for modulation of neurotransmitter systems, which could be beneficial in treating disorders such as schizophrenia or Parkinson's disease where dopamine signaling is disrupted.
Data Tables
| Compound Name | CAS Number | Molecular Formula | Binding Affinity (Dopamine Receptors) |
|---|---|---|---|
| This compound | 2241130-87-8 | CHNO | High (D(2L), D(3)) |
| Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate | 2098137-34-7 | CHNO | Moderate (D(1)) |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimized for preparing butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate, and how are impurities controlled?
- Answer : The synthesis typically involves coupling the bicyclic core with the benzyl and butyl ester groups. A Mitsunobu reaction (using triphenylphosphine and DIAD) is effective for forming the bicyclic structure, as demonstrated in analogous azabicyclo compounds . Post-reaction purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures removal of unreacted intermediates. Yield optimization requires strict anhydrous conditions and inert atmospheres to prevent hydrolysis of the ester group .
| Reaction Step | Key Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bicyclic core formation | DIAD, triphenylphosphine, THF, 0°C → RT | 60–75% | |
| Esterification | Butyl chloroformate, DMAP, DCM | 80–85% |
Q. How is structural confirmation achieved for this compound, and what analytical techniques are prioritized?
- Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) is critical for confirming the bicyclic scaffold and substituent positions. For example:
- ¹H NMR : Peaks at δ 3.6–4.2 ppm confirm the benzyl and butyl ester protons.
- ¹³C NMR : A carbonyl signal near δ 170 ppm validates the carboxylate group.
- Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ matches the theoretical mass (±0.001 Da).
X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity in functionalizing the bicyclo[3.2.0]heptane core?
- Answer : Regioselectivity is governed by steric and electronic factors. For example:
- Nucleophilic substitution : The azabicyclo nitrogen’s lone pair directs electrophilic attacks to the less hindered bridgehead carbon.
- Hydroxylation : Osmium tetroxide-mediated dihydroxylation favors the exo-face due to torsional strain in the bicyclic system . Computational studies (DFT) predict activation barriers for competing pathways, guiding reagent selection (e.g., N-methylmorpholine-N-oxide for controlled oxidation) .
Q. How do structural modifications (e.g., ester group variation) impact biological activity, and what assays validate these effects?
- Answer : Replacing the butyl ester with methyl or benzyl groups alters lipophilicity and target binding. For example:
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Enzyme inhibition : Competitive binding assays (e.g., fluorescence polarization) show IC₅₀ shifts when the ester chain is modified.
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Cellular permeability : LogP values (measured via HPLC) correlate with cytotoxicity in cancer cell lines (e.g., IC₅₀ = 12 µM for butyl vs. 28 µM for methyl in HeLa cells) .
Derivative LogP IC₅₀ (HeLa) Target Affinity (Kd, nM) Butyl ester 2.8 12 µM 450 Methyl ester 1.9 28 µM 920 Benzyl ester 3.5 8 µM 320
Q. What contradictions exist in reported synthetic yields, and how are these resolved experimentally?
- Answer : Discrepancies in yields (e.g., 60% vs. 85% for similar routes) arise from:
- Solvent purity : Trace moisture in THF reduces DIAD-mediated coupling efficiency .
- Catalyst loading : Excess DMAP (>10 mol%) promotes side reactions during esterification .
Resolution involves rigorous drying of solvents (molecular sieves) and stoichiometric optimization via design of experiments (DoE) .
Methodological Guidance
Q. What computational tools predict the compound’s interaction with biological targets?
- Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models binding to enzymes like acetylcholinesterase. Key steps:
Prepare the ligand (compound) and receptor (PDB ID: 4EY7) using force-field optimization.
Simulate docking with flexible side chains at the active site.
Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability .
Q. How are reaction intermediates characterized in real-time to troubleshoot low yields?
- Answer : In-situ monitoring via:
- ReactIR : Tracks carbonyl intermediates (e.g., anhydride formation at 1800 cm⁻¹).
- LC-MS : Identifies side products (e.g., dimerization byproducts) within 5–10 min .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
